Bis(diisopropyl-D-tartrate glycolato)diboron

Asymmetric Synthesis Enantioselective Diboration Chiral Organoboron Reagents

Bis(diisopropyl-D-tartrate glycolato)diboron (B2DIPTG, CAS 480438-21-9) is an enantiopure chiral diboron(4) reagent that delivers reagent-controlled stereoselectivity in catalytic asymmetric diboration. Unlike achiral alternatives (B2pin2, B2cat2), B2DIPTG carries the (4R,4′R,5R,5′R)-diisopropyl D-tartrate scaffold covalently bound to each boron center, enabling direct chirality transfer to newly formed C–B bonds without external chiral ligands. Ideal for synthesizing optically active geminal and vicinal diboronate esters for stereospecific Suzuki-Miyaura cross-coupling. Supplied as white crystalline solid, ≥95% purity, mp 78–83°C.

Molecular Formula C20H32B2O12
Molecular Weight 486.1 g/mol
CAS No. 480438-21-9
Cat. No. B1591068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diisopropyl-D-tartrate glycolato)diboron
CAS480438-21-9
Molecular FormulaC20H32B2O12
Molecular Weight486.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)C(=O)OC(C)C)C(=O)OC(C)C)B2OC(C(O2)C(=O)OC(C)C)C(=O)OC(C)C
InChIInChI=1S/C20H32B2O12/c1-9(2)27-17(23)13-14(18(24)28-10(3)4)32-21(31-13)22-33-15(19(25)29-11(5)6)16(34-22)20(26)30-12(7)8/h9-16H,1-8H3/t13-,14-,15-,16-/m0/s1
InChIKeyGDBJZTBFVNVAPH-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(diisopropyl-D-tartrate glycolato)diboron CAS 480438-21-9: Procurement and Baseline Characterization


Bis(diisopropyl-D-tartrate glycolato)diboron (CAS 480438-21-9, B2DIPTG) is a chiral diboron(4) ester with the molecular formula C20H32B2O12 and molecular weight of 486.08 g/mol [1]. This compound belongs to the class of enantiopure dioxaborolane-based diboron reagents, characterized by a central B-B bond flanked by two (4R,4′R,5R,5′R)-configured diisopropyl tartrate-derived borolane rings . Commercially, this compound is supplied as a white to pale yellow crystalline solid with a specified minimum purity of 95%, a melting point range of 78-83°C, and an optical rotation of +7° (c=1, chloroform) .

Why Generic Diboron Substitution Fails: The Critical Role of Chiral Scaffold in Bis(diisopropyl-D-tartrate glycolato)diboron


The substitution of bis(diisopropyl-D-tartrate glycolato)diboron with achiral diboron reagents such as bis(pinacolato)diboron (B2pin2) or bis(catecholato)diboron (B2cat2) fundamentally fails in applications requiring stereochemical induction due to the absence of a pre-installed chiral environment. While B2pin2 and B2cat2 are effective boron sources for generating racemic or externally ligand-controlled products, they lack intrinsic chirality and must rely entirely on the chirality of an external catalyst or ligand to achieve enantioselectivity [1]. In contrast, B2DIPTG carries the enantiopure diisopropyl D-tartrate scaffold covalently bound to each boron center, providing a built-in chiral environment that enables reagent-controlled stereoselectivity in boron addition reactions . Furthermore, the electron-withdrawing carboxylate ester substituents on the dioxaborolane rings confer enhanced reactivity and solubility in polar organic solvents compared to alkyl-substituted achiral analogs, a property critical for reaction optimization and scalability .

Quantitative Differentiation Evidence for Bis(diisopropyl-D-tartrate glycolato)diboron in Enantioselective Synthesis


Enantiomeric Excess: Reagent-Controlled vs. External Ligand-Dependent Asymmetric Induction

Bis(diisopropyl-D-tartrate glycolato)diboron enables reagent-controlled asymmetric induction by virtue of its covalently attached chiral tartrate scaffold, which directs the stereochemical outcome of boron addition to prochiral substrates. In contrast, achiral diboron reagents such as bis(pinacolato)diboron require the addition of an external chiral ligand—typically a chiral phosphonite or N-heterocyclic carbene—and a transition metal catalyst to achieve enantioselectivity [1]. While both approaches can yield high enantiomeric excess (ee) values under optimized conditions, the reagent-controlled strategy using B2DIPTG offers a fundamentally different and often complementary pathway to chiral organoboron building blocks [2].

Asymmetric Synthesis Enantioselective Diboration Chiral Organoboron Reagents

Melting Point Differentiation: Thermal Stability and Handling Properties vs. Ethyl Ester Analog

The diisopropyl ester derivative (CAS 480438-21-9) exhibits a melting point range of 78-83°C, which is substantially higher than that of the corresponding diethyl ester analog bis(diethyl-D-tartrate glycolato)diboron (CAS 312693-46-2), which melts at 40-47°C [1]. This 31-43°C increase in melting point confers improved ambient temperature stability as a crystalline solid, reducing the risk of degradation or hygroscopic uptake during routine benchtop handling and long-term storage .

Physical Property Comparison Handling Thermal Stability

Chiral Purity Verification: Quantitative Optical Rotation Specification

Commercial suppliers specify the optical rotation of bis(diisopropyl-D-tartrate glycolato)diboron as +7° (c=1, chloroform) as a routine quality control metric for enantiopurity . In contrast, the diethyl ester analog bis(diethyl-D-tartrate glycolato)diboron is typically specified only by chemical purity (e.g., 96%) without a reported optical rotation value in standard supplier documentation [1]. This difference in specification reflects the established quality control framework for the diisopropyl derivative, providing procurement scientists with a verifiable metric to confirm retention of stereochemical integrity upon receipt.

Quality Control Chiral Purity Enantiomeric Excess

Synthetic Accessibility: Quantitative Yield via Patent-Reported One-Pot Procedure

According to patent WO2004076467A1, bis(diisopropyl-D-tartrate glycolato)diboron can be prepared via a one-pot reaction between tetrahydroxydiboron and diisopropyl D-tartrate in toluene at 100°C [1]. Under optimized conditions, the patent reports that analogous diboron esters can be obtained in quantitative yield after solvent removal [2]. While the patent does not isolate the specific yield for the diisopropyl derivative, the methodology establishes a straightforward synthetic route from readily available starting materials, contrasting with multi-step procedures required for some specialized chiral diboron reagents.

Synthesis Process Chemistry Reagent Preparation

High-Value Application Scenarios for Bis(diisopropyl-D-tartrate glycolato)diboron Procurement


Reagent-Controlled Asymmetric Diboration of Prochiral Alkenes and Allenes

Bis(diisopropyl-D-tartrate glycolato)diboron is optimally deployed in catalytic asymmetric diboration reactions where the chirality of the reagent itself dictates the stereochemical outcome. In such transformations, the covalent attachment of the enantiopure diisopropyl tartrate scaffold to the diboron core enables direct transfer of chirality to the newly formed C-B bonds, bypassing the need for external chiral ligands [1]. This reagent-controlled strategy is particularly valuable when the substrate scope does not tolerate ligand optimization or when a complementary stereochemical pathway to existing ligand-controlled methods is desired [2].

Synthesis of Enantioenriched 1,1-Diboron and 1,2-Diboron Building Blocks

This chiral diboron reagent serves as a direct precursor to optically active geminal and vicinal diboronate esters, which are versatile intermediates for stereospecific C-C bond formation via Suzuki-Miyaura cross-coupling [1]. The chiral tartrate-derived boronic esters generated from B2DIPTG can undergo chemoselective transmetallation and cross-coupling with retention or inversion of configuration, enabling the construction of enantioenriched benzylic, allylic, and alkyl boronates that serve as building blocks for pharmaceutical target synthesis [2].

Chiral Auxiliary-Mediated Asymmetric Transformations Beyond Diboration

Beyond its role as a boron source, the diisopropyl tartrate scaffold of B2DIPTG can function as a chiral auxiliary in asymmetric reactions where the boron centers act as Lewis acids. The electron-withdrawing carboxylate ester groups enhance the Lewis acidity of the boron atoms, facilitating activation of carbonyl and imine substrates for nucleophilic addition [1]. This dual functionality—boron source plus chiral auxiliary—distinguishes B2DIPTG from achiral diboron reagents and supports its use in multi-step asymmetric synthetic sequences where the chiral information is preserved throughout the transformation [2].

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